2-[(2R)-Oxolan-2-yl]ethan-1-amine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Mechanics, and Applications
2-[(2R)-Oxolan-2-yl]ethan-1-amine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Mechanics, and Applications
Executive Summary
In the landscape of modern medicinal chemistry, the spatial orientation of peripheral pharmacophores often dictates the binding affinity, selectivity, and pharmacokinetic fate of a drug candidate. 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride (also known as (R)-2-(tetrahydrofuran-2-yl)ethanamine hydrochloride) is a highly specialized chiral aliphatic amine. While its racemic free base, 2-tetrahydrofurylethylamine, is widely cataloged under CAS No. 98277-97-5 [1], the specific (R)-enantiomer hydrochloride salt is a precision building block. It is predominantly utilized in the synthesis of advanced therapeutics, including KDM5 epigenetic inhibitors and selective potassium channel modulators.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and causality-driven protocols for its asymmetric synthesis and analytical validation.
Structural & Physicochemical Profiling
The compound features a saturated five-membered oxygen heterocycle (oxolane/tetrahydrofuran) linked via a two-carbon aliphatic chain to a primary amine. The stereocenter at the C2 position of the oxolane ring is critical; the (R)-configuration projects the ethylamine side chain in a specific spatial vector that is highly favored in the active sites of various target proteins.
The hydrochloride salt is universally preferred over the free base in laboratory and industrial settings. The free base is a volatile liquid prone to oxidative degradation and rapid carbon dioxide absorption from the atmosphere (forming carbamates). Conversion to the HCl salt yields a bench-stable, highly water-soluble crystalline solid.
Table 1: Physicochemical and Identification Data
| Parameter | Specification / Data |
| IUPAC Name | 2-[(2R)-oxolan-2-yl]ethan-1-amine hydrochloride |
| Common Synonyms | (R)-2-(Tetrahydrofuran-2-yl)ethanamine HCl; TH-FEA HCl (R-isomer) |
| Racemate Base CAS | 98277-97-5[1] |
| Molecular Formula | C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Base) |
| Molar Mass | 151.63 g/mol (Salt) / 115.18 g/mol (Base)[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O, D₂O, and Methanol; Insoluble in Diethyl Ether |
| Storage Conditions | Desiccated at 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Mechanistic Role in Drug Design
The (R)-oxolane ring serves as a bioisostere for morpholine or piperidine rings but offers distinct hydrogen-bond accepting capabilities without introducing a basic nitrogen into the ring system. This subtle electronic difference is leveraged in two major therapeutic areas:
A. Epigenetic Modulation (KDM5 Inhibitors)
Lysine-specific demethylase 5 (KDM5) enzymes are overexpressed in various malignancies and are implicated in neurodegenerative disorders like Alzheimer's disease[2]. 2-[(2R)-Oxolan-2-yl]ethan-1-amine is frequently used as a solvent-exposed appendage in KDM5 inhibitors. The primary amine acts as an attachment point to the inhibitor's core scaffold, while the oxolane oxygen forms crucial water-mediated hydrogen bonds within the enzyme's binding pocket, enhancing target residence time.
Pharmacological mechanism of KDM5 inhibition utilizing the chiral amine.
B. Ion Channel Modulation (Anti-Arrhythmics)
In cardiovascular drug development, derivatives of this amine are incorporated into thieno- and furo-pyrimidines to act as selective potassium channel (Kir3.1/3.4) inhibitors[3]. These channels are critical in the management of atrial arrhythmias. The chiral nature of the oxolane ring ensures selective binding to the cardiac-specific isoforms of the channel, minimizing off-target central nervous system effects[3].
Synthetic Methodology & Causality-Driven Protocols
Synthesizing the pure (R)-enantiomer requires strict control to prevent racemization or ring-opening. The following protocol outlines a self-validating asymmetric synthesis starting from commercially available (R)-2-(tetrahydrofuran-2-yl)acetic acid.
Protocol 1: Asymmetric Synthesis & Salt Formation
Step 1: Activation and Amidation
-
Action: Dissolve 1.0 eq of (R)-2-(tetrahydrofuran-2-yl)acetic acid in anhydrous dichloromethane (DCM) at 0°C. Add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) portion-wise. Stir for 1 hour, then add 2.0 eq of solid ammonium bicarbonate (
). Stir at room temperature for 12 hours. -
Causality: CDI is explicitly chosen over harsher reagents like thionyl chloride (
). Thionyl chloride generates HCl in situ, which can catalyze the cleavage of the sensitive tetrahydrofuran ether linkage. acts as a mild, solid ammonia source, allowing for a strictly anhydrous reaction environment that maximizes yield. -
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The starting acid is UV-inactive but stains strongly with Bromocresol Green. Complete disappearance of the acid spot confirms successful amidation.
Step 2: Chemoselective Reduction
-
Action: Isolate the intermediate amide. Suspend in anhydrous tetrahydrofuran (THF) under Argon. Slowly add 3.0 eq of Borane-THF complex (
) at 0°C. Reflux the mixture for 12 hours. Quench carefully with methanol at 0°C to destroy excess borane. -
Causality:
is selected over Lithium Aluminum Hydride ( ). While is a stronger reducing agent, it is prone to over-reducing and cleaving cyclic ethers at elevated temperatures. Borane selectively reduces the amide carbonyl to the corresponding methylene group while leaving the oxolane ring intact. -
Self-Validation: Perform LC-MS on the crude reaction mixture. The presence of the
molecular ion peak at 116.1 confirms the formation of the free base amine.
Step 3: Hydrochloride Salt Precipitation
-
Action: Extract the free base into an organic layer, dry over
, and concentrate. Redissolve the crude oil in anhydrous diethyl ether. Dropwise, add 2.0 M HCl in dioxane at 0°C until white precipitation ceases. Filter and wash with cold ether. -
Causality: The free base amine is highly water-soluble; attempting an aqueous acid/base extraction often results in massive yield loss. Precipitating the salt directly from an aprotic, non-polar solvent (ether) using anhydrous HCl ensures quantitative recovery of the bench-stable hydrochloride salt.
-
Self-Validation: The resulting white powder should be completely insoluble in ether but instantly soluble in water.
NMR in will reveal a significant downfield shift (~0.5 ppm) of the -protons adjacent to the nitrogen, confirming successful protonation.
Workflow for the asymmetric synthesis of the target hydrochloride salt.
Analytical Characterization & Chiral Validation
Ensuring the enantiomeric purity of 2-[(2R)-oxolan-2-yl]ethan-1-amine hydrochloride is paramount, as trace amounts of the (S)-enantiomer can drastically alter the pharmacological profile of the final drug substance.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee%)
Because aliphatic amines lack a strong UV chromophore, direct UV detection is challenging. The protocol below utilizes pre-column derivatization to enable precise UV quantification.
-
Sample Preparation: Dissolve 5 mg of the synthesized HCl salt in 1 mL of acetonitrile. Add 10 µL of triethylamine (to liberate the free base in situ) and 10 mg of Fmoc-Cl (9-Fluorenylmethyl chloroformate). Incubate at room temperature for 30 minutes.
-
Chromatographic Conditions:
-
Column: Chiralpak IG (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA). The DEA suppresses secondary interactions between the derivatized amine and the silica backbone, preventing peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the Fmoc chromophore).
-
-
Validation: Inject a derivatized racemic standard (CAS 98277-97-5) to establish the retention times of both the (R) and (S) enantiomers. A successful asymmetric synthesis should yield an (R)-enantiomer peak with an area
relative to the (S)-enantiomer (ee ).
Table 2: Analytical Validation Parameters
| Analytical Technique | Purpose | Expected Outcome |
| Structural confirmation | Multiplets at 3.8-3.9 ppm (ring -O-CH-), 3.0 ppm ( | |
| LC-MS (ESI+) | Mass verification | Base peak at |
| Chiral HPLC | Stereochemical purity | Single sharp peak corresponding to the (R)-isomer; ee |
| Karl Fischer Titration | Moisture content |
References
- Wikipedia Contributors. "2-Tetrahydrofurylethylamine." Wikipedia, The Free Encyclopedia.
- Google Patents. "WO2021010492A1 - Compound having kdm5 inhibitory activity and pharmaceutical use thereof." World Intellectual Property Organization.
- Google Patents. "WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors." World Intellectual Property Organization.
Sources
- 1. 2-Tetrahydrofurylethylamine - Wikipedia [en.wikipedia.org]
- 2. WO2021010492A1 - Compound having kdm5 inhibitory activity and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors - Google Patents [patents.google.com]
